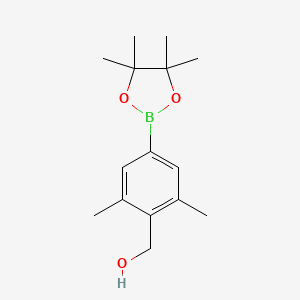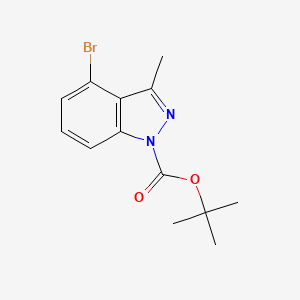
H-His(1-Me)-OMe HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-His(1-Me)-OMe HCl, also known as 1-Methyl-L-histidine hydrochloride, is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a methyl group at the first position of the histidine molecule and a methoxy group at the carboxyl end, forming a hydrochloride salt. It is primarily used in biochemical research and proteomics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-His(1-Me)-OMe HCl typically involves the methylation of histidine followed by esterification and subsequent conversion to the hydrochloride salt. The process can be summarized as follows:
Methylation: Histidine is methylated at the first position using methyl iodide in the presence of a base such as sodium hydroxide.
Esterification: The carboxyl group of the methylated histidine is esterified using methanol and a catalyst like sulfuric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of histidine are methylated using industrial-grade methyl iodide and sodium hydroxide.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
H-His(1-Me)-OMe HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Halogens (chlorine, bromine); often in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
H-His(1-Me)-OMe HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein structure and function, particularly in the context of histidine-containing proteins.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized biochemical reagents and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of H-His(1-Me)-OMe HCl involves its interaction with specific molecular targets, primarily proteins and enzymes. The methyl group at the first position of histidine can influence the binding affinity and specificity of the compound towards its targets. This can result in modulation of enzymatic activity and protein-protein interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
H-His(1-Me)-OMe HCl can be compared with other histidine derivatives such as:
1-Methyl-L-histidine: Similar structure but lacks the methoxy group.
3-Methyl-L-histidine: Methyl group at the third position instead of the first.
Histidine Methyl Ester: Lacks the methyl group at the first position but has the ester group.
Uniqueness
This compound is unique due to the presence of both the methyl and methoxy groups, which can significantly alter its chemical properties and biological activity compared to other histidine derivatives.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-4-6(10-5-11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXZYBGSICACM-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B6342782.png)





